molecular formula C9H9Cl2NO2 B11722600 Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate

Cat. No.: B11722600
M. Wt: 234.08 g/mol
InChI Key: YFISXBSWNVCZFA-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate is a chemical compound with the molecular formula C₉H₉Cl₂NO₂ and a molecular weight of 234.08 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate typically involves the chlorination of 2-(chloromethyl)pyridine-3-carboxylic acid followed by esterification with ethanol. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out in the presence of a catalyst like sulfuric acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, oxidized pyridine compounds, and reduced alcohol derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 5-chloro-2-(chloromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)7-3-6(11)5-12-8(7)4-10/h3,5H,2,4H2,1H3

InChI Key

YFISXBSWNVCZFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)CCl

Origin of Product

United States

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